molecular formula C20H23N5O3S B12155923 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-methoxyphe nyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-methoxyphe nyl)acetamide

Katalognummer: B12155923
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: JESZYHXMFVXHGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The triazole ring allows it to bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is why it has potential as an antimicrobial and anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their side chains and specific biological activities. What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological properties and applications .

Eigenschaften

Molekularformel

C20H23N5O3S

Molekulargewicht

413.5 g/mol

IUPAC-Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)28-15-8-6-7-14(11-15)19-23-24-20(25(19)21)29-12-18(26)22-16-9-4-5-10-17(16)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI-Schlüssel

JESZYHXMFVXHGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.